molecular formula C22H30O4 B081672 3,3'-Di-tert-butyl-5,5'-dimethoxybiphenyl-2,2'-diol CAS No. 14078-41-2

3,3'-Di-tert-butyl-5,5'-dimethoxybiphenyl-2,2'-diol

Cat. No.: B081672
CAS No.: 14078-41-2
M. Wt: 358.5 g/mol
InChI Key: CBYWHFTZNVZQHV-UHFFFAOYSA-N
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Description

Discovery and Development Evolution

The discovery and development of 3,3'-di-tert-butyl-5,5'-dimethoxybiphenyl-2,2'-diol emerged from systematic investigations into the oxidative coupling reactions of phenolic compounds during the mid-20th century. The earliest documented preparation methods for this dimeric compound can be traced to the pioneering work of Hewgill and Hewitt in 1967, who first described the formation of this compound through oxidative coupling processes. Their initial investigations focused on the oxidation of alkoxy-phenols and provided the foundational understanding of cross-coupling mechanisms that would later prove essential for controlled synthesis of this biphenyl derivative.

Subsequent methodological developments occurred through the contributions of multiple research groups over several decades. Jarl and colleagues developed an improved preparation method in 2004 that utilized potassium ferricyanide as an oxidizing agent in alkaline conditions. This method involved the dropwise addition of a solution containing potassium ferricyanide and potassium hydroxide to 3-tert-butyl-4-hydroxyanisole dissolved in acetone, conducted over a three-hour period at room temperature. The resulting yellow precipitate underwent extraction with dichloromethane, followed by crystallization procedures that yielded colorless block-shaped crystals suitable for structural analysis.

Further refinements to synthetic approaches were contributed by Masahiro and colleagues in 2005, as well as Seiichiro and associates in 2004, each developing alternative methodologies for obtaining this dimeric compound. These various synthetic routes represented significant progress in controlling the dimerization process and achieving higher yields of the desired product. The evolution of these synthetic methods reflected the growing recognition of the compound's potential applications and the need for reliable, scalable preparation techniques.

The compound's molecular formula was definitively established as C₂₂H₃₀O₄ with a molecular weight of 358.46 daltons. X-ray crystallographic analysis confirmed the presence of twofold rotational symmetry, where the rotation axis runs perpendicular to the carbon-carbon bond connecting the two phenyl rings. This structural characterization provided crucial insights into the three-dimensional arrangement of atoms within the molecule and helped explain many of its unique properties.

Significance in Antioxidant Research

The significance of this compound in antioxidant research stems from its enhanced properties compared to monomeric phenolic antioxidants. Research has demonstrated that this dimeric compound exhibits superior radical-scavenging capabilities while simultaneously displaying reduced cytotoxicity compared to its monomeric precursor, 3-tert-butyl-4-hydroxyanisole. This improvement in the benefit-to-risk ratio represents a crucial advancement in the development of safer antioxidant compounds.

Comprehensive studies utilizing both oxygen radical absorbance capacity assays and 2,2-diphenyl-1-picrylhydrazyl radical scavenging methods have revealed the compound's enhanced antioxidant performance. Unlike the monomeric form, which produces detectable radical species under alkaline conditions and demonstrates significant cytotoxicity, the dimeric compound does not generate measurable amounts of radicals across a wide range of pH conditions. This absence of radical generation correlates directly with its weaker cytotoxic activity, suggesting that dimerization effectively reduces the prooxidative properties associated with the parent monomer.

The mechanism underlying the enhanced antioxidant activity involves the compound's ability to stabilize phenoxyl radicals through its extended conjugated system. The presence of two hydroxyl groups positioned on adjacent aromatic rings enables intramolecular hydrogen bonding, which significantly influences the compound's antioxidant effectiveness. The formation of these internal hydrogen bonds affects the energy required for hydrogen atom abstraction from the phenolic groups, thereby modulating the compound's reactivity toward free radicals.

Quantitative assessments of antioxidant activity have revealed specific kinetic parameters for the compound's radical-scavenging behavior. In studies utilizing methyl methacrylate polymerization systems initiated by azobisisobutyronitrile, the compound demonstrated an inhibition rate constant of 7.1 × 10³ M⁻¹s⁻¹. This value exceeded that of the parent monomeric compound and indicated superior chain-breaking antioxidant activity. The stoichiometric factor, representing the number of radicals trapped per molecule of antioxidant, also showed favorable characteristics for this dimeric structure.

Further investigations have revealed that the compound's antioxidant properties extend beyond simple radical scavenging to include anti-inflammatory activities. Studies using lipopolysaccharide-stimulated cell culture systems have demonstrated that the dimeric compound, unlike its monomeric counterpart, effectively inhibits the expression of cyclooxygenase-2 and other inflammatory mediators. This dual functionality as both an antioxidant and anti-inflammatory agent enhances its potential value in applications requiring comprehensive oxidative stress protection.

Position in Biphenyl Chemistry Nomenclature

The nomenclature of this compound reflects its position within the broader classification system of biphenyl compounds and illustrates the systematic approach to naming complex organic molecules with multiple functional groups. The compound belongs to the family of hydroxylated biphenyls, which are characterized by the presence of two benzene rings connected by a single carbon-carbon bond and bearing hydroxyl substituents.

The systematic International Union of Pure and Applied Chemistry name for this compound is 5,5'-dimethoxy-3,3'-bis(2-methyl-2-propanyl)-2,2'-biphenyldiol. This nomenclature precisely describes the substitution pattern on the biphenyl framework, indicating the positions of methoxy groups at the 5 and 5' positions, tert-butyl groups at the 3 and 3' positions, and hydroxyl groups at the 2 and 2' positions. The systematic naming convention ensures unambiguous identification of the compound's structure and facilitates communication within the scientific community.

Alternative nomenclature systems have generated several acceptable names for this compound, reflecting different approaches to describing its structure. These include 3,3'-di-tert-butyl-5,5'-dimethoxy-[1,1'-biphenyl]-2,2'-diol, 2,2'-dihydroxy-3,3'-di-tert-butyl-5,5'-dimethoxybiphenyl, and 3,3'-bis(1,1-dimethylethyl)-5,5'-dimethoxy-[1,1'-biphenyl]-2,2'-diol. Each of these names conveys the same structural information but emphasizes different aspects of the molecular architecture.

The compound's relationship to its monomeric precursor is often reflected in names that reference this connection, such as "3-tert-butyl-4-hydroxyanisole dimer" or "bis-3-tert-butyl-4-hydroxyanisole". These names highlight the compound's origin through dimerization processes and facilitate understanding of its relationship to simpler phenolic structures. The Chemical Abstracts Service registry number 14078-41-2 provides a unique identifier for this compound within chemical databases.

Within the context of biphenyl chemistry, this compound represents a specific subcategory of substituted biphenyls that exhibit C₂ symmetry. The presence of identical substituents on both aromatic rings, positioned symmetrically about the central carbon-carbon bond, creates this symmetrical arrangement. This symmetry has important implications for the compound's physical properties, including its crystallization behavior and spectroscopic characteristics.

The molecular structure exhibits a distinctive geometric arrangement where the two benzene rings adopt an almost perpendicular orientation, forming a dihedral angle of 89.8°. This near-perpendicular arrangement is characteristic of ortho-substituted biphenyls and results from steric interactions between the bulky tert-butyl groups and the hydroxyl substituents. The crystallographic data reveals that the oxygen atoms lie nearly coplanar with their respective benzene rings, with maximum deviations from the least-squares plane of only 0.017 Å.

The compound's position in chemical classification systems also encompasses its role as a member of the hindered phenol family. The presence of bulky tert-butyl groups adjacent to the phenolic hydroxyl groups creates significant steric hindrance that influences both the compound's chemical reactivity and its physical properties. This steric protection is crucial for the compound's enhanced stability compared to less hindered phenolic structures and contributes to its effectiveness as a chain-breaking antioxidant.

Table 1 summarizes the key nomenclature variations and identifying information for this compound:

Nomenclature Type Name Source
IUPAC Systematic 5,5'-dimethoxy-3,3'-bis(2-methyl-2-propanyl)-2,2'-biphenyldiol
Common Chemical This compound
Alternative Systematic 3,3'-bis(1,1-dimethylethyl)-5,5'-dimethoxy-[1,1'-biphenyl]-2,2'-diol
Structural Descriptor 2,2'-dihydroxy-3,3'-di-tert-butyl-5,5'-dimethoxybiphenyl
Monomer-Based 3-tert-butyl-4-hydroxyanisole dimer
CAS Registry Number 14078-41-2
Molecular Formula C₂₂H₃₀O₄

Table 2 presents the crystallographic and structural parameters that define the compound's three-dimensional architecture:

Parameter Value Unit Source
Molecular Weight 358.46 g/mol
Crystal System Tetragonal -
Space Group I4₁/a -
Dihedral Angle 89.8 degrees
Unit Cell Parameter a 13.4289 Å
Unit Cell Parameter c 23.127 Å
Unit Cell Volume 4170.5 Ų
Melting Point 224-229 °C

Properties

IUPAC Name

2-tert-butyl-6-(3-tert-butyl-2-hydroxy-5-methoxyphenyl)-4-methoxyphenol
Source PubChem
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InChI

InChI=1S/C22H30O4/c1-21(2,3)17-11-13(25-7)9-15(19(17)23)16-10-14(26-8)12-18(20(16)24)22(4,5)6/h9-12,23-24H,1-8H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBYWHFTZNVZQHV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC(=CC(=C1O)C2=C(C(=CC(=C2)OC)C(C)(C)C)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H30O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00930919
Record name 3,3'-Di-tert-butyl-5,5'-dimethoxy[1,1'-biphenyl]-2,2'-diol
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Molecular Weight

358.5 g/mol
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CAS No.

14078-41-2
Record name 3,3′-Bis(1,1-dimethylethyl)-5,5′-dimethoxy[1,1′-biphenyl]-2,2′-diol
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Record name 2,2'-Dihydroxy-3,3'-di-tert-butyl-5,5'-dimethoxydiphenyl
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Record name 3,3'-Di-tert-butyl-5,5'-dimethoxy[1,1'-biphenyl]-2,2'-diol
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Record name 5,5'-dimethoxy-3,3'-di-tert.-butyl-1,1'-biphenyl-2,2'-diol
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Record name 2,2'-DIHYDROXY-3,3'-DI-TERT-BUTYL-5,5'-DIMETHOXYDIPHENYL
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Biological Activity

3,3'-Di-tert-butyl-5,5'-dimethoxybiphenyl-2,2'-diol (C22H30O4) is a compound of increasing interest due to its potential biological activities. This article reviews its structural characteristics, biological properties, and relevant research findings.

Structural Characteristics

The compound exhibits a unique molecular structure characterized by two benzene rings that are nearly perpendicular to each other, forming a dihedral angle of approximately 89.8° . The presence of methoxy groups and hydroxyl functionalities contributes to its chemical reactivity and potential biological interactions.

Biological Activity Overview

Research indicates that this compound may possess various biological activities including antioxidant properties, anti-inflammatory effects, and potential anticancer activity. Below is a summary of its key biological activities:

Antioxidant Activity

Antioxidants play a crucial role in mitigating oxidative stress by neutralizing free radicals. The compound's structure suggests it may act as an effective antioxidant. Studies have shown that similar biphenyl derivatives exhibit significant inhibition of lipid peroxidation and reduce oxidative stress markers in cellular models .

Anti-inflammatory Effects

Compounds with phenolic structures often demonstrate anti-inflammatory properties. Research has indicated that derivatives of biphenyl can inhibit the production of pro-inflammatory cytokines and modulate inflammatory pathways, which may be relevant for conditions such as arthritis and cardiovascular diseases .

Case Studies

  • Cytotoxicity Assays : A study evaluating the cytotoxic effects of phenolic compounds found that certain derivatives significantly reduced cell viability in human cancer cell lines. Although direct studies on this compound are needed, similar compounds have demonstrated potent anticancer effects through various mechanisms including apoptosis induction and cell cycle arrest .
  • Antioxidant Studies : In a comparative study of various antioxidants, compounds structurally similar to this compound were shown to effectively scavenge free radicals and reduce oxidative damage in cellular models .

Research Findings Summary Table

Biological Activity Mechanism Reference
AntioxidantScavenging free radicals
Anti-inflammatoryInhibition of cytokine production
CytotoxicityInduction of apoptosis in cancer cells

Scientific Research Applications

Antioxidant Activity

Di-BHA is recognized for its antioxidant properties, making it valuable in food preservation and cosmetic formulations. Research indicates that Di-BHA effectively scavenges free radicals, which can prevent oxidative damage in biological systems.

Case Study :
A study demonstrated that Di-BHA exhibited a significant reduction in lipid peroxidation in rat liver microsomes, indicating its potential as a food preservative and in cosmetic products to enhance shelf life .

Polymer Stabilization

The compound is utilized as a stabilizer in polymer formulations. Its ability to inhibit degradation processes caused by heat and light exposure is crucial for enhancing the longevity of plastics.

Data Table: Polymer Stabilization Efficacy

Polymer TypeConcentration of Di-BHAStability Improvement (%)
Polypropylene0.5%30%
Polyvinyl Chloride1%25%
Polystyrene0.3%20%

This table illustrates the efficacy of Di-BHA in improving the thermal stability of various polymers .

Medicinal Chemistry

In medicinal chemistry, Di-BHA has been investigated for its potential anti-cancer properties. Preliminary studies suggest that it may inhibit tumor growth through mechanisms involving apoptosis and cell cycle arrest.

Case Study :
In vitro studies on cancer cell lines showed that treatment with Di-BHA resulted in significant apoptosis induction compared to control groups . This highlights its potential as a therapeutic agent.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key biphenyl diol derivatives and their comparative features:

Compound Name Substituents (Positions) Key Properties/Applications References
3,3'-Di-tert-butyl-5,5'-dimethoxybiphenyl-2,2'-diol (bis-BHA) tert-butyl (3,3'), methoxy (5,5') Anti-inflammatory, antioxidant (BDE = 83.10 kcal/mol), MOF ligand precursor
2,6-Di-tert-butyl-4-methylphenol (BHT) tert-butyl (2,6), methyl (4) Antioxidant (BDE = 81.02 kcal/mol), limited anti-inflammatory activity
3,3',5,5'-Tetra-tert-butyl-[1,1'-biphenyl]-2,2'-diol tert-butyl (3,3',5,5') Enhanced steric hindrance; catalytic applications in asymmetric synthesis
3,3'-Di-tert-butyl-5,5'-dicarboxyphenyl-6,6'-dimethylbiphenyl-2,2'-diylhydrogen phosphate (H3L) tert-butyl (3,3'), carboxyphenyl (5,5'), methyl (6,6') MOF ligand for asymmetric catalysis; Suzuki coupling precursor
5,5'-Diallyl-2'-(3-methylbut-2-enyloxy)biphenyl-2-ol Allyl (5,5'), prenyl ether (2') Bioactive phytochemical; potential antimicrobial/antitumor activity
3,3',5,5'-Tetramethoxy-[1,1'-biphenyl]-4,4'-diol Methoxy (3,3',5,5') Luminescent properties; lignin model compound

Key Comparative Analyses

Antioxidant Efficacy: Bis-BHA exhibits superior radical-scavenging capacity compared to BHT due to its higher O–H BDE (83.10 vs. 81.02 kcal/mol) . The dimeric structure stabilizes the phenoxyl radical via resonance and steric protection of the hydroxyl groups. In contrast, 3,3',5,5'-tetra-tert-butyl derivatives (e.g., Entry 3 in the table) show reduced solubility in polar solvents, limiting their biological applications despite enhanced steric protection .

Anti-Inflammatory Activity: Bis-BHA significantly inhibits AP-1 activation and COX-2 expression in macrophages (IC₅₀ ≈ 10 µM), whereas monomeric BHA shows minimal activity .

Catalytic and Material Science Applications :

  • Bis-BHA derivatives like H3L (Entry 4) are critical in synthesizing chiral MOFs for enantioselective catalysis. The tert-butyl and carboxyphenyl groups enable precise tuning of Lewis acidity and framework stability .
  • Analogues with methoxy or methyl groups (e.g., 3,3',5,5'-tetramethoxybiphenyl-4,4'-diol) are less effective in MOF synthesis due to weaker metal coordination .

Metabolic Pathways: Bis-BHA is metabolized into 2,2'-dihydroxy-3,3'-di-tert-butyl-5,5'-dimethoxydiphenyl in rat liver microsomes, whereas BHA forms tert-butyl hydroquinone, a hepatotoxic metabolite .

Research Findings and Data Tables

Table 1: Thermochemical and Kinetic Properties

Property bis-BHA BHT H3L
O–H BDE (kcal/mol) 83.10 81.02 N/A
Rate constant with peroxyl radicals (M⁻¹s⁻¹) 1.2 × 10⁴ 1.8 × 10⁴ N/A
Solubility in hexane High Moderate Low
Application in catalysis MOF ligand None Asymmetric catalysis

Preparation Methods

Solvent and Temperature Effects

While the oxidative coupling in US8609878B2 is solvent-free, laboratory-scale syntheses often employ polar aprotic solvents like dichloromethane or toluene. The RSC manuscript details using CH₂Cl₂ for subsequent phosphorylation of the diol, though this pertains to downstream modifications. Reaction temperatures typically range from 20°C to 90°C, balancing reaction rate and byproduct formation.

Oxidizing Agents and Catalysts

Transition metal catalysts are pivotal. For example, FeCl₃ in ethanol induces coupling at ambient temperatures, whereas Cu-based systems require elevated temperatures. Enzymatic oxidation offers eco-friendly advantages but faces scalability challenges. The US patent emphasizes process robustness, avoiding auxiliary bases or complex workups, which aligns with industrial demands.

Alternative Synthetic Routes

Suzuki-Miyaura Cross-Coupling

Suzuki coupling of boronic acid derivatives (e.g., 3-tert-butyl-5-methoxy-2-hydroxyphenylboronic acid) presents another route. However, the necessity for protecting groups for hydroxyl and tert-butyl functionalities complicates this approach, making it less favorable compared to direct oxidative coupling.

Industrial-Scale Production and Purification

The US8609878B2 patent highlights a solvent-free, continuous process for synthesizing intermediates like 6-chlorodibenzo[d,f][1,3,]dioxaphosphepin, which shares procedural parallels with the diol’s production. Key steps include:

  • Melt Processing : Liquid 3-tert-butyl-4-hydroxyanisole is introduced via heated lines to prevent solidification.

  • Inert Atmosphere : Reactions proceed under nitrogen to prevent oxidation byproducts.

  • Distillation : Excess reagents (e.g., phosphorus trichloride in related syntheses) are recycled via distillation, minimizing waste.

Post-synthesis, the diol is purified through acid-base washes and recrystallization. The US patent notes achieving conductivity <100 μS in wash water, ensuring high purity.

Applications and Downstream Modifications

The diol’s utility lies in its role as a precursor for ligands like biphephos. Phosphorylation with PCl₃ or diphosgene yields phosphorochloridites, which are subsequently condensed with other intermediates. For example, the RSC manuscript describes reacting the diol with 3-hydroxypyridine in CH₂Cl₂ under cooled conditions (-50°C) to form heterobidentate ligands. Such reactions underscore the diol’s versatility in organometallic chemistry.

Replacing traditional oxidizers with electrochemical or photochemical methods may reduce environmental impact. The CN101172950A patent’s use of CO₂ as a reactant hints at sustainable adaptations for tert-butyl group introductions .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing high-purity 3,3'-Di-tert-butyl-5,5'-dimethoxybiphenyl-2,2'-diol?

  • Methodology : Oxidative coupling of 2-tert-butyl-4-methoxyphenol using horseradish peroxidase or metal catalysts (e.g., vanadium) in polar solvents like hexafluoroisopropanol yields the dimer. Optimization involves controlling reaction time, temperature, and stoichiometry of hydrogen peroxide . Single-crystal X-ray diffraction (SHELX refinement) confirms structural purity .

Q. How can structural characterization of this compound be performed experimentally?

  • Methodology : Use a combination of:

  • X-ray crystallography (SHELX programs for refinement) to resolve bond lengths, angles, and stereochemistry .
  • NMR spectroscopy (1H, 13C, DEPT, HSQC, HMBC) to assign proton and carbon environments .
  • HRMS for molecular weight validation .

Q. What analytical techniques are used to assess its antioxidant properties?

  • Methodology :

  • Bond dissociation energy (BDE) determination via EPR equilibration with reference radicals (e.g., 2,4,6-trimethylphenol) .
  • Kinetic studies using competition kinetics (e.g., with alkyl/peroxyl radicals) to quantify inhibition rates .

Advanced Research Questions

Q. How does the compound function in enantioselective catalysis?

  • Methodology : As a chiral ligand in rhodium or vanadium complexes, its steric bulk and electron-donating methoxy groups enhance regioselectivity in reactions like hydroformylation or oxidative coupling. Characterize enantiomeric excess via chiral HPLC (e.g., Chiralpak AD column) .

Q. What mechanistic insights explain its role in oxidative coupling reactions?

  • Methodology : Photocatalytic coupling in hexafluoroisopropanol proceeds via radical intermediates. Monitor reaction progress using in-situ NMR or radical trapping agents. Compare yields under varying light intensities and solvent polarities .

Q. How do metabolic pathways affect its toxicity profile?

  • Methodology : In vitro assays with rat intestinal peroxidase or liver microsomes identify metabolites (e.g., di-BHA). Use LC-MS to track metabolite formation and cytotoxicity assays (e.g., hepatic cell lines) to evaluate toxicity thresholds .

Q. Can computational models predict its reactivity and stability?

  • Methodology : DFT calculations model thermodynamic parameters (e.g., BDE) and reaction pathways. Compare computed NMR/UV-Vis spectra with experimental data to validate accuracy .

Q. What environmental stability challenges arise from its use?

  • Methodology : Assess photodegradation and hydrolysis rates via accelerated stability testing (e.g., OECD guidelines). Use GC-MS to identify breakdown products and QSAR models to predict ecotoxicity .

Q. How does polymorphism influence its crystallographic properties?

  • Methodology : Screen crystallization conditions (solvent, temperature) to isolate polymorphs. Compare unit cell parameters and thermal stability (DSC/TGA) to correlate structure with material properties .

Data Contradictions and Resolution

  • Synthetic Yields : Horseradish peroxidase yields lower di-BHA (30–50%) compared to vanadium-catalyzed methods (70–100%) due to competing side reactions. Optimize enzyme activity or catalyst loading .
  • BDE Variations : Reported BDE (83.10 kcal/mol) exceeds BHT (81.02 kcal/mol), attributed to steric hindrance from tert-butyl groups. Validate via multiple equilibration experiments with EPR .

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